molecular formula C29H16Br2N2O4 B303227 2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one

2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one

Cat. No. B303227
M. Wt: 616.3 g/mol
InChI Key: CWKRVNHGYJRTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a benzoxazinone derivative that exhibits promising properties, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anticancer effects by inhibiting certain enzymes and pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one exhibits significant biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one in lab experiments is its ability to selectively target cancer cells and reduce inflammation. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for the research and development of 2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one. One of the potential areas of application is in the development of novel anticancer drugs that target specific pathways and enzymes involved in cancer growth and proliferation. Additionally, this compound may also be used in the development of anti-inflammatory drugs for the treatment of various inflammatory conditions. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one can be achieved through several methods. One of the most commonly used methods is the reaction of 3-bromoaniline with 2,4-dibromobenzoic acid, followed by the reaction with methyl 2-amino-4-phenyl-4H-benzo[d][1,3]oxazin-3-carboxylate. The resulting compound is then subjected to further reactions to obtain the final product.

Scientific Research Applications

2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit significant anti-inflammatory and anticancer properties, making it a valuable tool for researchers in these fields.

properties

Product Name

2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one

Molecular Formula

C29H16Br2N2O4

Molecular Weight

616.3 g/mol

IUPAC Name

2-(3-bromophenyl)-6-[[2-(3-bromophenyl)-4-oxo-3,1-benzoxazin-6-yl]methyl]-3,1-benzoxazin-4-one

InChI

InChI=1S/C29H16Br2N2O4/c30-20-5-1-3-18(14-20)26-32-24-9-7-16(12-22(24)28(34)36-26)11-17-8-10-25-23(13-17)29(35)37-27(33-25)19-4-2-6-21(31)15-19/h1-10,12-15H,11H2

InChI Key

CWKRVNHGYJRTFS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(OC5=O)C6=CC(=CC=C6)Br)C(=O)O2

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(OC5=O)C6=CC(=CC=C6)Br)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.